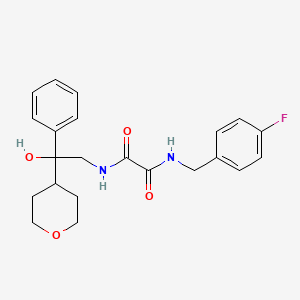
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25FN2O4 and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Potential
The compound N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide demonstrates significant relevance in the field of neuroprotection. Research highlights its potential as a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3. This inhibition is crucial for its neuroprotective effects, particularly in conditions induced by hypoxia/reoxygenation. It offers a promising therapeutic approach for protecting neuronal cells against damage, with preferential activity towards NCX3 over other isoforms, which may contribute to its efficacy in mitigating neuronal cell damage in specific pathological contexts (Iwamoto & Kita, 2006).
Insecticide Activity
Another distinct application of related compounds is in the development of novel insecticides. For instance, flubendiamide, which shares structural motifs with the compound of interest, showcases extremely potent insecticidal activity, particularly against lepidopterous pests. Its unique chemical structure, featuring novel substituents, contributes to its high efficacy and safety profile for non-target organisms. This suggests that compounds with similar structural frameworks may have potential applications in pest management and control (Tohnishi et al., 2005).
Potential in Molecular Electronics
Compounds incorporating the pyrazolone-ring unit and exhibiting reversible photochromic properties under specific stimuli (e.g., UV light irradiation) indicate potential applications in molecular electronics. The ability to undergo deprotonation-protonation and complexation reactions in response to chemical inputs showcases their versatility. Such compounds could be utilized in the development of molecular switches or logic gates, underscoring the broader applicability of this chemical framework in advanced materials science (Xie et al., 2009).
Antioxidant Activity
The compound's structural relatives have also been explored for their antioxidant activities. Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate significant in vitro antioxidant potential, indicating the broader applicability of these compounds in combating oxidative stress. This highlights the potential therapeutic applications of compounds within this structural class in diseases where oxidative stress plays a crucial role (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c23-19-8-6-16(7-9-19)14-24-20(26)21(27)25-15-22(28,17-4-2-1-3-5-17)18-10-12-29-13-11-18/h1-9,18,28H,10-15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJGSQNJWWBGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)
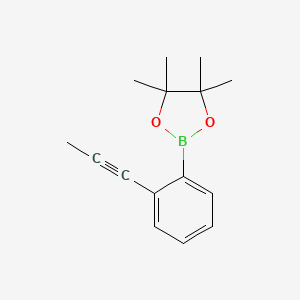
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2981065.png)
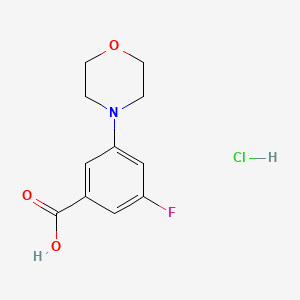

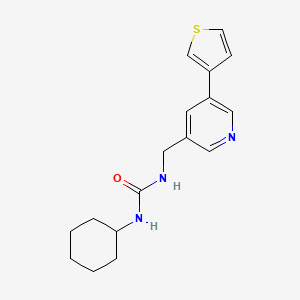
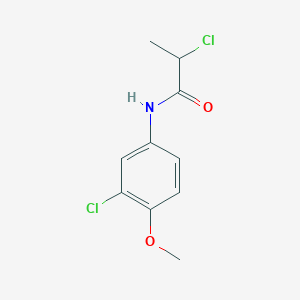
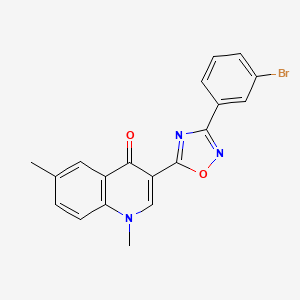
![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)
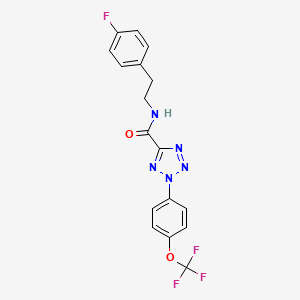

![N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B2981081.png)